(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
Description
(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a chiral dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by two phenyl-substituted amino acid residues linked via an amide bond. The Boc group serves to protect the amine functionality during synthetic processes, a common strategy in peptide chemistry to prevent unwanted side reactions .
The stereochemistry of this compound is critical: the (S)- and (R)- configurations at the α-carbons of the two phenylalanine-derived residues dictate its spatial orientation and reactivity. Such compounds are frequently utilized in pharmaceutical synthesis, particularly as intermediates for peptidomimetics or prodrugs requiring controlled stereochemistry .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which enhances its stability and solubility. The molecular formula is , with a molecular weight of 405.51 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound primarily relates to its role as a building block in peptide synthesis and its potential interactions with biological pathways. The Boc group allows for selective reactions in peptide coupling, which is crucial for synthesizing biologically active peptides.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | Kinase inhibition | |
| A549 | 25 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, (S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid has shown antimicrobial activity against various bacterial strains. Research indicates that modifications in the side chains can enhance efficacy against resistant strains.
Table 2: Antimicrobial Efficacy
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Peptide Synthesis : A case study highlighted the use of Boc-protected amino acids in synthesizing cyclic peptides that showed enhanced bioactivity compared to linear counterparts. The cyclic peptides exhibited improved binding affinity to target receptors involved in inflammatory responses.
- Drug Development : Another study explored the incorporation of this compound into drug delivery systems, demonstrating its ability to enhance solubility and bioavailability of poorly soluble drugs.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H28N2O5
- Molecular Weight : 412.5 g/mol
- IUPAC Name : (S)-2-[[(R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic applications.
Drug Development
Boc-D-Phe-Phe-OH is utilized in the synthesis of peptide-based drugs. Its structural components allow for the creation of peptides that can mimic natural biological processes. For instance, it has been involved in the development of peptide analogs that target specific receptors in cancer therapies.
Case Study : Research has shown that modifications of Boc-D-Phe-Phe-OH can lead to compounds with enhanced activity against specific cancer cell lines, demonstrating its potential as a lead compound in drug discovery efforts .
Antiviral and Antimicrobial Agents
The compound has been explored for its antiviral properties. By modifying the phenyl groups, researchers have synthesized derivatives that exhibit significant antiviral activity against viruses such as HIV and influenza.
Case Study : A study indicated that certain derivatives of Boc-D-Phe-Phe-OH displayed inhibitory effects on viral replication, suggesting pathways for the development of new antiviral medications .
Solid Phase Peptide Synthesis (SPPS)
Boc-D-Phe-Phe-OH is a common building block in solid-phase peptide synthesis due to its stability and ease of use. The Boc group serves as a protective group that can be easily removed under mild acidic conditions, facilitating the sequential addition of amino acids.
Table 1: Comparison of Protecting Groups in SPPS
| Protecting Group | Stability | Deprotection Conditions | Common Applications |
|---|---|---|---|
| Boc | High | Mild Acid | Peptide Synthesis |
| Fmoc | Moderate | Strong Base | Peptide Synthesis |
| Z | Low | Acidic Conditions | Limited Applications |
Biochemical Studies
Boc-D-Phe-Phe-OH has been used in various biochemical studies to understand protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it an excellent candidate for studying binding affinities and kinetics.
Case Study : In a biochemical assay, Boc-D-Phe-Phe-OH was used to probe the active sites of enzymes involved in metabolic pathways, providing insights into enzyme specificity and catalytic mechanisms .
Structural Biology
The compound's derivatives are often employed in X-ray crystallography studies to elucidate the three-dimensional structures of proteins and peptides. This application is critical for drug design and understanding molecular interactions at a detailed level.
Comparison with Similar Compounds
Key Findings:
Stereochemical Impact: The enantiomer (R)-2-((S)-2-((tert-Boc)amino)-3-phenylpropanamido)-3-phenylpropanoic acid () shares the same molecular formula as the target compound but exhibits reversed stereochemistry. Such differences can lead to altered binding affinities in biological systems, as seen in chiral drug candidates like β-lactams .
Substituent Effects: Fluorine Incorporation: Fluorinated analogs (e.g., 4-fluorophenyl or 2,6-difluoro-4-hydroxyphenyl derivatives) demonstrate increased metabolic stability and bioavailability due to fluorine's electronegativity and resistance to oxidative degradation .
Functional Group Additions : Bromoacetamido-modified derivatives () enable site-specific bioconjugation, a critical feature in antibody-drug conjugate (ADC) development.
Pharmacokinetic and Physicochemical Considerations
- LogP and Solubility : Hydrophobic phenyl groups in the target compound contribute to low aqueous solubility, whereas hydroxyl or fluorine substitutions () improve hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
